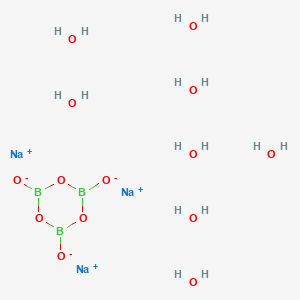
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate is a boron-containing compound with a unique cyclic structure. It is known for its stability and reactivity, making it a valuable compound in various scientific and industrial applications. The compound’s structure consists of a boron-oxygen ring with sodium ions and water molecules, contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate typically involves the reaction of boric acid with sodium hydroxide in the presence of water. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Boric Acid+Sodium Hydroxide+Water→Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to specific temperatures. The reaction mixture is then cooled, and the product is crystallized out of the solution. The crystals are collected, washed, and dried to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron oxides.
Reduction: It can be reduced to form boron hydrides.
Substitution: The sodium ions can be substituted with other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Metal salts like calcium chloride can be used for ion exchange reactions.
Major Products Formed
Oxidation: Boron oxides and water.
Reduction: Boron hydrides and sodium hydroxide.
Substitution: New metal boronates and sodium chloride.
Applications De Recherche Scientifique
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of advanced materials and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism by which Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate exerts its effects involves the interaction of its boron-oxygen ring with various molecular targets. The compound can form stable complexes with metal ions and organic molecules, influencing their reactivity and stability. The pathways involved include coordination chemistry and ion exchange processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane
- 2,4,6-Trimethylboroxine
- Methaneboronic anhydride
Uniqueness
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate is unique due to its sodium content and hydration state, which impart distinct chemical properties compared to other boron-containing compounds. Its stability in aqueous solutions and ability to undergo various chemical reactions make it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
B3H16Na3O14 |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
trisodium;2,4,6-trioxido-1,3,5,2,4,6-trioxatriborinane;octahydrate |
InChI |
InChI=1S/B3O6.3Na.8H2O/c4-1-7-2(5)9-3(6)8-1;;;;;;;;;;;/h;;;;8*1H2/q-3;3*+1;;;;;;;; |
Clé InChI |
COBUNSYSYADRBO-UHFFFAOYSA-N |
SMILES canonique |
B1(OB(OB(O1)[O-])[O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


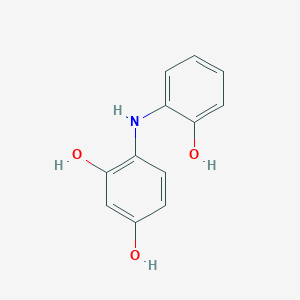
![3-Bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12945382.png)

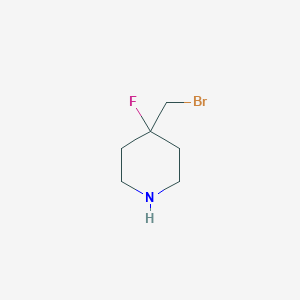

![3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12945416.png)

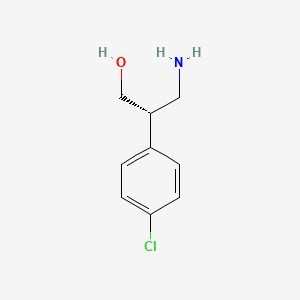
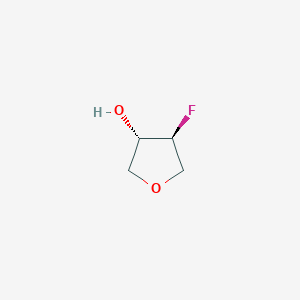
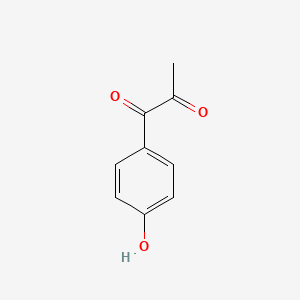
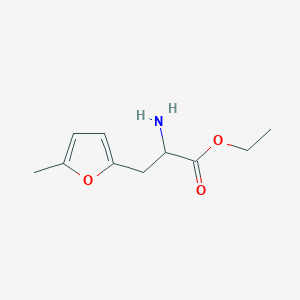

![5-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12945457.png)
![9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12945462.png)
